

Technical Support Center: Purification of HFC-143a

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Compound of Interest

Compound Name: 1,1,2-Trifluoroethane

Cat. No.: B1584508

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from HFC-143a (1,1,1-Trifluoroethane).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available HFC-143a?

A1: Common impurities in HFC-143a can include:

- **Moisture (Water):** Can lead to ice formation in refrigeration systems and hydrolysis of the HFC, forming acidic byproducts.
- **Acidic Impurities:** Such as hydrogen fluoride (HF), which can be present from the manufacturing process and are corrosive.
- **Other Fluorocarbons:** Including unreacted starting materials, byproducts, or other refrigerants. Examples may include HFC-125 or HFC-134a.
- **Non-condensable Gases:** Air components like nitrogen and oxygen that can affect the thermodynamic properties of the refrigerant.
- **High-Boiling Residues:** Oily substances or polymeric materials.

Q2: Why is it crucial to remove these impurities for research and pharmaceutical applications?

A2: In sensitive applications, impurities can interfere with experimental results, degrade materials, or be toxic. For instance, moisture and acidic impurities can corrode sensitive equipment, while other fluorocarbons can alter the physical and chemical properties of the HFC-143a, affecting reaction outcomes or product stability.

Q3: What are the primary methods for purifying HFC-143a in a laboratory setting?

A3: The most common laboratory-scale purification techniques include:

- Adsorption: Effective for removing moisture and acidic impurities using materials like molecular sieves and activated alumina.
- Distillation: Used to separate HFC-143a from impurities with different boiling points, such as other fluorocarbons and high-boiling residues.
- Gas Scrubbing: Passing the gas through a basic solution to neutralize acidic impurities.

Q4: How can I verify the purity of HFC-143a after purification?

A4: The purity of HFC-143a is typically analyzed using Gas Chromatography (GC) coupled with a suitable detector, such as a Mass Spectrometer (MS) or a Thermal Conductivity Detector (TCD).[1][2][3] This allows for the identification and quantification of volatile impurities. Karl Fischer titration is a standard method for determining water content.[4]

Troubleshooting Guides

Adsorption-Based Purification

Issue: Ineffective removal of moisture by molecular sieves.

Possible Cause	Troubleshooting Steps
Saturated or inactive molecular sieves.	Regenerate the molecular sieves by heating them in a vacuum oven. A typical procedure involves heating at 200-300°C under vacuum for 2-4 hours. ^[5] Ensure they are cooled in a desiccator under an inert atmosphere before use.
Incorrect pore size of molecular sieves.	For water removal from HFCs, 3A or 4A molecular sieves are generally suitable. Verify that the correct type is being used.
Insufficient contact time.	Reduce the flow rate of the HFC-143a gas through the adsorbent bed to allow for adequate contact time.
Channeling through the adsorbent bed.	Ensure the adsorbent is packed uniformly in the column to prevent the gas from bypassing the molecular sieves.

Issue: Incomplete removal of acidic impurities with activated alumina.

Possible Cause	Troubleshooting Steps
Incorrect grade of alumina.	Use basic or neutral activated alumina for the removal of acidic impurities like HF.
Deactivated alumina.	Activate the alumina by heating it to 250-300°C for 2-4 hours under a stream of inert gas or in a vacuum oven.
Column overloading.	Increase the amount of activated alumina in the column or reduce the amount of HFC-143a passed through it.

Distillation-Based Purification

Issue: Poor separation of HFC-143a from other fluorocarbon impurities.

Possible Cause	Troubleshooting Steps
Insufficient column efficiency.	Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
Incorrect reflux ratio.	Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases the distillation time.
Fluctuations in heating.	Ensure a stable and uniform heat source to maintain a steady boiling rate. Use a heating mantle with a controller.
Heat loss from the column.	Insulate the distillation column to minimize heat loss and maintain the temperature gradient.

Issue: Product contamination.

Possible Cause	Troubleshooting Steps
Leaking joints.	Ensure all glass joints are properly sealed. Use appropriate grease or PTFE sleeves if necessary.
Bumping of the liquid.	Use boiling chips or a magnetic stirrer to ensure smooth boiling.
Distilling too quickly.	Reduce the heating rate to ensure a slow and steady distillation rate, typically 1-2 drops per second of distillate.

Experimental Protocols

Protocol 1: Removal of Moisture and Acidic Impurities using Adsorption

This protocol describes the removal of water and acidic impurities from HFC-143a gas by passing it through a packed column of adsorbents.

Materials:

- HFC-143a gas cylinder
- Two-stage pressure regulator
- Stainless steel or glass column (e.g., 30 cm length, 2.5 cm inner diameter)
- 3A or 4A Molecular Sieves
- Basic or Neutral Activated Alumina
- Inert gas (Nitrogen or Argon)
- Vacuum oven and desiccator
- Gas flow meter
- Collection vessel (e.g., cold trap or gas sampling bag)

Procedure:

- Adsorbent Activation:
 - Place the molecular sieves and activated alumina in separate glass dishes in a vacuum oven.
 - Heat to 250-300°C under vacuum for 3-4 hours to activate.^{[5][6]}
 - Cool to room temperature in a desiccator under an inert atmosphere.
- Column Packing:
 - Carefully pack the column, filling the bottom half with activated alumina and the top half with molecular sieves. Place glass wool plugs at both ends to secure the packing.
- System Assembly:
 - Connect the HFC-143a cylinder with the regulator to the inlet of the packed column.

- Connect the outlet of the column to a flow meter and then to the collection vessel. A cold trap cooled with liquid nitrogen or a dry ice/acetone bath can be used to collect the purified HFC-143a as a liquid.
- Purification:
 - Purge the entire system with a dry inert gas to remove air and moisture.
 - Slowly open the regulator of the HFC-143a cylinder and adjust the flow rate to a low value (e.g., 50-100 mL/min).
 - Pass the HFC-143a gas through the column.
 - Collect the purified product.
- Analysis:
 - Analyze the purity of the collected HFC-143a using GC-MS and determine the water content using Karl Fischer titration.

Protocol 2: Purification by Fractional Distillation

This protocol is for separating HFC-143a from impurities with different boiling points. HFC-143a has a boiling point of -47.6 °C.

Materials:

- Crude HFC-143a
- Fractional distillation apparatus (including a round-bottom flask, a fractionating column e.g., Vigreux, a condenser, a receiving flask)
- Heating mantle with a temperature controller
- Low-temperature coolant for the condenser (e.g., a circulating bath with ethanol/dry ice)
- Boiling chips or magnetic stirrer
- Thermometer or temperature probe

Procedure:

- System Setup:
 - Assemble the fractional distillation apparatus in a fume hood.
 - Ensure all joints are well-sealed.
- Charging the Flask:
 - Cool the round-bottom flask in a dry ice/acetone bath.
 - Carefully condense the crude HFC-143a into the flask.
 - Add boiling chips or a magnetic stir bar.
- Distillation:
 - Begin circulating the low-temperature coolant through the condenser.
 - Slowly heat the distillation flask using the heating mantle.
 - Observe the temperature at the top of the column. The temperature should stabilize at the boiling point of the most volatile component.
 - Collect the fraction that distills at a constant temperature corresponding to the boiling point of HFC-143a (-47.6 °C).
 - Discard the initial and final fractions, which are likely to contain more volatile and less volatile impurities, respectively.
- Product Collection:
 - Collect the purified HFC-143a in a receiving flask cooled in a dry ice/acetone bath.
- Analysis:
 - Analyze the collected fractions by GC-MS to determine their purity.

Data Presentation

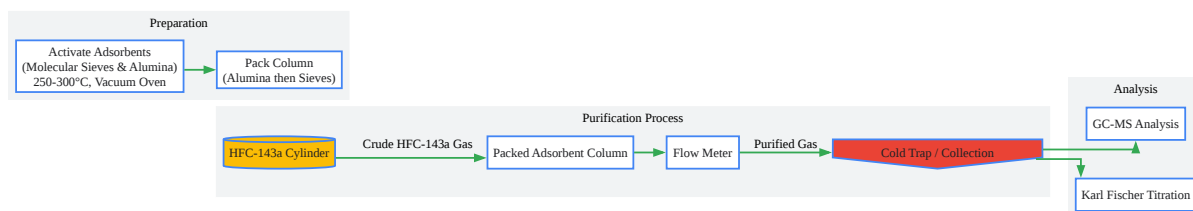
Table 1: Purity of HFC-143a Before and After Adsorption Treatment

Impurity	Concentration Before (ppm)	Concentration After (ppm)
Water	100	< 10
Acidity (as HF)	5	< 0.1
HFC-125	500	500
HFC-134a	300	300

Table 2: Purity of HFC-143a Before and After Fractional Distillation

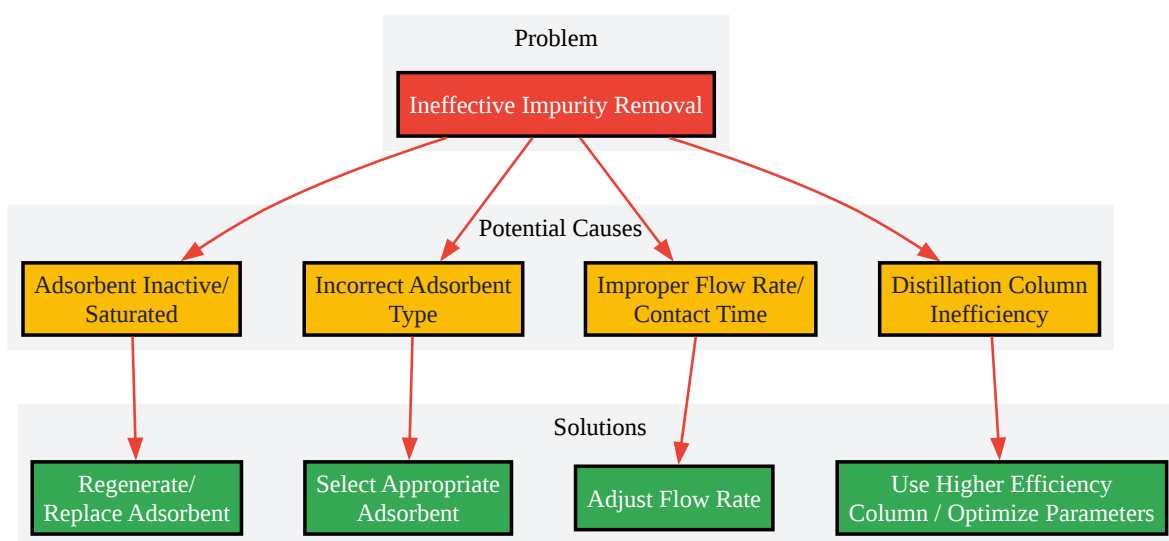
Component	Boiling Point (°C)	Concentration Before (%)	Concentration in Main Fraction (%)
More Volatile Impurity	< -47.6	0.2	< 0.01
HFC-143a	-47.6	99.5	> 99.98
Less Volatile Impurity	> -47.6	0.3	< 0.01

Visualizations



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Caption: Workflow for HFC-143a purification by adsorption.



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Caption: Troubleshooting logic for purification issues.

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